molecular formula C11H17NO B8271259 Benzenebutanamine, 3-methoxy- CAS No. 122875-03-0

Benzenebutanamine, 3-methoxy-

Cat. No.: B8271259
CAS No.: 122875-03-0
M. Wt: 179.26 g/mol
InChI Key: NEHQMKGFIODIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzenebutanamine, 3-methoxy-” is a chemical compound with the IUPAC name "4-(3-methoxyphenyl)butan-1-amine" . It has a molecular formula of C7H9NO and a molecular weight of 123.1525 .


Molecular Structure Analysis

The molecular structure of “Benzenebutanamine, 3-methoxy-” is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .

Safety and Hazards

The safety data sheet for a similar compound, 3-Methoxybenzoic acid, suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Properties

CAS No.

122875-03-0

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(3-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H17NO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9H,2-3,5,8,12H2,1H3

InChI Key

NEHQMKGFIODIOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a Parr bottle flushed with nitrogen was added ~1.0 g of Raney Nickel (50% suspension in H2O), ethanol (125 mL), ammonium hydroxide (30 mL), and a solution of 4-(3-methoxyphenyl)butyronitrile (8.49 g, 48.4 mmol) in ethanol (150 mL). The bottle was charged with hydrogen (60 psi) and rocked 3 d. The suspension was filtered through Celite, the cake rinsed with fresh ethanol (400 mL), and the combined filtrate concentrated in vacuo. The resulting suspension was treated with dichloromethane (200 mL) and water (200 mL), the layers separated, and the aqueous portion back-extracted with fresh dichloromethane (2×50 mL). The combined organic portions were washed with saturated sodium chloride solution (300 mL), dried (K2CO3), filtered, and concentrated in vacuo. Kugelrohr distillation (0.1 torr, 120° C.) provided the desired product as a clear liquid (6.77 g, 78%) which was identical spectroscopically to that previously reported. Venit, J. J.; DiPierro, M.; Magnus, P. J. Org. Chem. 1989, 54, 4298-4301. 1H NMR (CDCl3) δ 7.20 (t, J=8 Hz, 1H), 6.79-6.70 (m, 3H), 3.80 (s, 3H), 2.75-2.68 (m, 2H), 2.61 t J=8 Hz, 2H), 1.82-1.45 (m, 6H).
Quantity
8.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.